(1E)-1-(5-bromo-2-methoxybenzylidene)-2-(4-nitrophenyl)hydrazine
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Overview
Description
5-Bromo-2-methoxybenzaldehyde 1-(4-nitrophenyl)hydrazone: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-bromo-2-methoxybenzaldehyde 1-(4-nitrophenyl)hydrazone typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
5-Bromo-2-methoxybenzaldehyde+4-Nitrophenylhydrazine→5-Bromo-2-methoxybenzaldehyde 1-(4-nitrophenyl)hydrazone
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding azines or other oxidized products.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The bromine atom in the benzaldehyde moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Formation of azines or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Hydrazones are known for their antimicrobial properties, and this compound may exhibit similar activities.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxybenzaldehyde 1-(4-nitrophenyl)hydrazone is largely dependent on its functional groups. The hydrazone moiety can interact with various biological targets, potentially inhibiting enzymes or interacting with DNA. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
- 5-Bromo-2-methoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-Bromo-2,4-dimethoxybenzaldehyde
Comparison:
- 5-Bromo-2-methoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone: Similar in structure but contains a thiosemicarbazone moiety instead of a hydrazone, which may alter its reactivity and biological activity.
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Contains a hydroxyl group, which can significantly change its chemical properties and reactivity.
- 5-Bromo-2,4-dimethoxybenzaldehyde: Contains an additional methoxy group, which can influence its electronic properties and reactivity.
The uniqueness of 5-bromo-2-methoxybenzaldehyde 1-(4-nitrophenyl)hydrazone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12BrN3O3 |
---|---|
Molecular Weight |
350.17 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C14H12BrN3O3/c1-21-14-7-2-11(15)8-10(14)9-16-17-12-3-5-13(6-4-12)18(19)20/h2-9,17H,1H3/b16-9+ |
InChI Key |
XCAAAQPFPHICAK-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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